4-(3,3-Diphenylpropyl)piperazin-1-amine
Overview
Description
4-(3,3-Diphenylpropyl)piperazin-1-amine is a chemical compound belonging to the class of piperazine derivatives. It is characterized by the presence of a piperazine ring substituted with a 3,3-diphenylpropyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3,3-Diphenylpropyl)piperazin-1-amine typically involves the reaction of piperazine with 3,3-diphenylpropyl halides under basic conditions. One common method includes the use of a strong base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity starting materials and stringent reaction conditions are crucial to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-(3,3-Diphenylpropyl)piperazin-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
4-(3,3-Diphenylpropyl)piperazin-1-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies related to receptor binding and neurotransmitter activity.
Mechanism of Action
The mechanism of action of 4-(3,3-Diphenylpropyl)piperazin-1-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can modulate receptor activity, leading to changes in neurotransmitter release and signal transduction pathways. This modulation is crucial for its potential therapeutic effects in treating neurological disorders .
Comparison with Similar Compounds
1-(3,3-Diphenylpropyl)piperazine: Similar structure but lacks the amine group.
4-(3,3-Diphenylpropyl)morpholine: Contains a morpholine ring instead of a piperazine ring.
Uniqueness: 4-(3,3-Diphenylpropyl)piperazin-1-amine is unique due to the presence of both the piperazine ring and the 3,3-diphenylpropyl group, which confer specific chemical and biological properties.
Properties
IUPAC Name |
4-(3,3-diphenylpropyl)piperazin-1-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3/c20-22-15-13-21(14-16-22)12-11-19(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-10,19H,11-16,20H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYZVBXKYAWTADC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC(C2=CC=CC=C2)C3=CC=CC=C3)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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